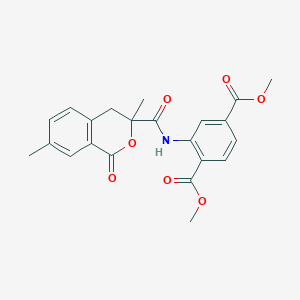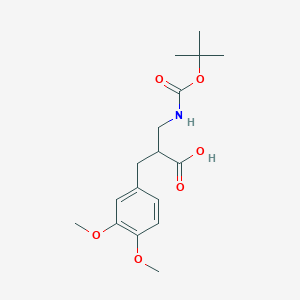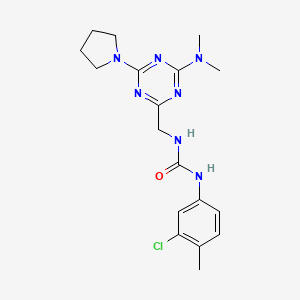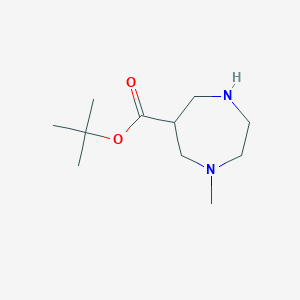![molecular formula C21H20ClNO5 B2502554 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate CAS No. 128832-34-8](/img/structure/B2502554.png)
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves starting materials such as diethyl malonate, which is a common precursor in the synthesis of diol compounds. For instance, the synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate is described, where the resolution is achieved through diesters of camphanic acid and N-carbethoxy-l-proline . Another synthesis approach for 2-amino-1,3-propanediol also starts with malonic acid diethyl ester, followed by nitrosation and reduction, yielding a total yield of 53.5% . These methods suggest that the synthesis of the compound might also involve similar starting materials and resolution techniques.
Molecular Structure Analysis
While the molecular structure of "1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate" is not analyzed in the provided papers, the absolute configuration of a related compound, the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, was established by X-ray crystallography . This technique could potentially be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate". However, the synthesis processes described for related compounds involve steps such as nitrosation and reduction , which could be relevant for understanding the chemical reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not discussed in the provided papers. However, the papers do mention the yield and confirmation of the structure by 1H-NMR for the synthesized 2-amino-1,3-propanediol , indicating that NMR spectroscopy could be used to elucidate the physical and chemical properties of similar compounds.
Applications De Recherche Scientifique
Structural Analysis and Metal Coordination
The compound 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate has been synthesized and analyzed, revealing a structure conducive to coordinating with metal atoms. The functionalized ligand, diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was prepared and analyzed using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. The molecular conformation of this compound suggests potential pockets for coordinating two metal atoms, indicative of its possible applications in metal complexation and catalysis Meskini et al., 2010.
Role in Chemical Synthesis and Recyclization
This compound and its derivatives have been used in chemical synthesis and recyclization processes. Specifically, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates underwent recyclization with nitrogen-containing 1,4- and 1,5-binucleophiles. This process led to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, showcasing the compound's utility in complex chemical synthesis and the generation of novel organic structures Britsun et al., 2009.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-[(2-benzoyl-4-chloroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-3-27-20(25)17(21(26)28-4-2)13-23-18-11-10-15(22)12-16(18)19(24)14-8-6-5-7-9-14/h5-13,23H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFHZJWIVYCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)
![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)




![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)